molecular formula C12H15N3OS B14909208 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide

Katalognummer: B14909208
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: DDQHODWOSIUWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide is a heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with isobutylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, leading to the formation of various substituted derivatives. .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as histone deacetylases and kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives such as:

    2-Aminothiazole-4-carboxamide: Known for its antimicrobial properties.

    2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Evaluated for its antiproliferative activity against tumor cells.

    6-Benzothiazolecarboxamide, 2-amino-: Used in various chemical and biological applications

Each of these compounds has unique properties and applications, but this compound stands out due to its broad spectrum of biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H15N3OS

Molekulargewicht

249.33 g/mol

IUPAC-Name

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-7(2)6-14-11(16)8-3-4-9-10(5-8)17-12(13)15-9/h3-5,7H,6H2,1-2H3,(H2,13,15)(H,14,16)

InChI-Schlüssel

DDQHODWOSIUWAY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)N=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.